3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide
Description
3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide is an organic compound that features a nitro-substituted pyrrole ring linked to a phenylprop-2-enamide group
Properties
CAS No. |
62427-50-3 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
3-(4-nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-10-4-2-1-3-5-10)7-6-11-8-12(9-14-11)16(18)19/h1-9,14H,(H,15,17) |
InChI Key |
WTTLVSHBVQDSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide typically involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with aniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-amino-1H-pyrrol-2-yl)-N-phenylprop-2-enamide .
Scientific Research Applications
3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitro-1H-pyrrol-2-yl)methanol
- 3-(4-Nitro-1H-pyrrol-2-yl)formamido]propanoic acid
- 3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid
Uniqueness
3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a nitro-substituted pyrrole ring with a phenylprop-2-enamide group makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
